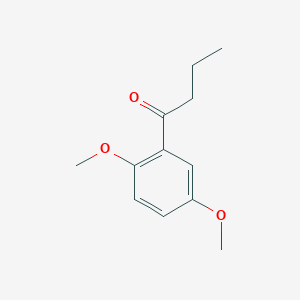

1-(2,5-Dimethoxyphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWSFFYGOMMFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 2,5 Dimethoxyphenyl Butan 1 One

Established Synthetic Pathways for Substituted Butan-1-ones

Acylation Reactions Involving Dimethoxyphenyl Precursors

A prominent method for the synthesis of 1-(2,5-dimethoxyphenyl)butan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). mnstate.eduresearchgate.netumkc.edublogspot.comccsf.educhemicalbook.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. The reaction typically employs an acylating agent such as butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). chemicalbook.com The methoxy (B1213986) groups on the benzene (B151609) ring are activating and direct the incoming acyl group to the ortho and para positions. blogspot.com In the case of 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group, leading to the desired 2,5-disubstituted product.

The reaction is generally carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reactivity and minimize side reactions. chemicalbook.com The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich dimethoxybenzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromatic system and yield the final ketone product. umkc.edu

Solid acid catalysts, such as certain zeolites and heteropoly acids like cesium-substituted dodecatungstophosphoric acid supported on K-10 clay, have also been explored for the acylation of aromatic ethers. researchgate.net These solid acids offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous Lewis acids. researchgate.net

Condensation Reactions in Butanone Scaffold Construction

Condensation reactions provide an alternative approach to constructing the butanone scaffold. pearson.com The aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, can be utilized. orientjchem.orgnih.govmnstate.edu This strategy would typically involve the reaction of an enolate, derived from a butanal or butanone derivative, with a suitable electrophile.

While direct condensation of 2,5-dimethoxybenzaldehyde (B135726) with a three-carbon nucleophile could be envisioned, a more common approach involves the condensation of a substituted benzaldehyde (B42025) with a ketone. bbgate.comgoogle.comsciencemadness.org For instance, the Claisen-Schmidt condensation, a type of mixed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base. mnstate.edu In a related synthesis, 2,5-dimethoxybenzaldehyde has been condensed with acetone (B3395972) under basic conditions. orientjchem.org This type of reaction forms an α,β-unsaturated ketone, which could potentially be reduced to the desired saturated butanone.

Precursor Chemistry and Starting Material Utilization

Derivation from 2,5-Dimethoxybenzaldehyde

2,5-Dimethoxybenzaldehyde serves as a versatile precursor in the synthesis of various compounds, including 1-(2,5-dimethoxyphenyl)butan-1-one. bloomtechz.combloomtechz.comwikipedia.orgsafrole.com Its aldehyde functionality allows for a range of transformations. One plausible synthetic route involves a Grignard reaction. bloomtechz.com In this approach, a propyl Grignard reagent, such as propylmagnesium bromide, would be added to 2,5-dimethoxybenzaldehyde. This would form a secondary alcohol, 1-(2,5-dimethoxyphenyl)butan-1-ol. Subsequent oxidation of this secondary alcohol would then yield the target ketone, 1-(2,5-dimethoxyphenyl)butan-1-one.

The synthesis of 2,5-dimethoxybenzaldehyde itself can be achieved through various methods, such as the formylation of 1,4-dimethoxybenzene or the methylation of 2-hydroxy-5-methoxybenzaldehyde. google.comchemicalbook.comchemicalbook.comscribd.comcqu.edu.cnsigmaaldrich.com

Role of Substituted Benzaldehydes in Butanone Syntheses

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of butanones and other ketones. bbgate.comgoogle.comsciencemadness.orgnih.gov The reactivity of the aldehyde group, coupled with the electronic effects of the ring substituents, allows for diverse synthetic strategies.

For example, in the synthesis of 3-methyl-4-phenyl-2-butanone, benzaldehyde is reacted with 2-butanone (B6335102) under acidic catalysis to form an intermediate α,β-unsaturated ketone, which is then reduced. google.com Similarly, benzaldehyde can be condensed with methyl ethyl ketone (MEK) to form 3-methyl-4-phenyl-3-buten-2-one. bbgate.com These examples highlight the general utility of condensation reactions involving substituted benzaldehydes for the construction of butanone frameworks. The specific substituents on the benzaldehyde ring can influence the reaction conditions and the properties of the resulting products.

Novel and Green Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods. chemistryviews.orgacs.orgacs.orgnih.govresearchgate.net For the synthesis of aromatic ketones, several "green" approaches are being explored.

One such approach involves the use of visible-light-induced aerobic C-H oxidation. chemistryviews.org This method utilizes a photocatalyst, such as cerium chloride (CeCl₃), in an aqueous solvent under blue light and an air atmosphere to convert aryl alkanes to the corresponding ketones. chemistryviews.org This process is advantageous as it uses readily available and inexpensive air as the oxidant and water as a green solvent. chemistryviews.org

Another sustainable method employs quartz sand as a recyclable solid-phase medium for Suzuki-Miyaura coupling reactions to synthesize aromatic ketones from anhydrides. acs.orgacs.org This solvent-free approach operates under mild conditions and allows for easy purification and reuse of both the quartz sand and the catalyst. acs.orgacs.org

Furthermore, the oxidation of alcohols to ketones using nitrogen dioxide gas represents a sustainable process that avoids waste products. nih.gov These emerging green methodologies offer promising alternatives to traditional synthetic routes, aiming to reduce the environmental footprint of chemical manufacturing.

Catalytic Approaches in Butanone Synthesis

The synthesis of aryl ketones, including 1-(2,5-dimethoxyphenyl)butan-1-one, has been significantly advanced by the development of various catalytic methods. These approaches offer efficient and selective alternatives to classical methods like Friedel-Crafts acylation. Transition-metal catalysis, in particular, provides powerful tools for constructing the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Rhodium-catalyzed C-H functionalization represents a direct method for introducing α-acylalkyl groups to arenes. acs.org This technique can use cyclic alkenyl carbonates as synthetic equivalents to enolates, reacting with aromatic compounds that have a directing group to yield α-aryl ketones. acs.org The reaction proceeds smoothly, often without the need for a base, and tolerates a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. acs.org For the synthesis of 1-(2,5-dimethoxyphenyl)butan-1-one, this could potentially involve the reaction of 1,4-dimethoxybenzene with a suitable butanoyl-equivalent precursor under rhodium catalysis.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of aryl ketone synthesis. organic-chemistry.orgrsc.org One such method involves the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.org This process avoids the need for strong organometallic reagents and demonstrates good functional group tolerance under mild conditions. organic-chemistry.org Another powerful palladium-catalyzed approach is the reaction of arylboronic acids with nitriles. rsc.orgrsc.org This method is notable for its sustainability, as it can be performed in water, and for its broad substrate scope, accommodating both aliphatic and aromatic nitriles to produce alkyl aryl and diaryl ketones in good to excellent yields. rsc.orgrsc.org A mild and efficient protocol uses a Pd(II) catalyst with a cost-effective acid additive in water, highlighting the green chemistry aspects of modern synthetic routes. rsc.org

The table below summarizes key aspects of various catalytic approaches applicable to aryl ketone synthesis.

| Catalytic Method | Catalyst System (Example) | Key Reactants | Advantages |

| Rhodium-Catalyzed C-H Functionalization | Rhodium catalyst | Arene, Cyclic Alkenyl Carbonate | Direct introduction of acylalkyl groups, high yields, no base required. acs.org |

| Palladium-Catalyzed Coupling | Pd₂(dba)₃ / DPEphos or Xantphos | Aryl Bromide, N-tert-butylhydrazone | Mild conditions, good functional group tolerance, avoids strong organometallic reagents. organic-chemistry.org |

| Palladium-Catalyzed Nitrile Addition | Pd(TFA)₂ / 1,10-Phen | Arylboronic Acid, Nitrile | Can be performed in water, broad substrate scope, excellent functional group tolerance. rsc.orgrsc.org |

| Palladium-Catalyzed Arene C-H Addition | Palladium catalyst | Arene, Nitrile | Direct C-H addition to nitriles, forms ketones or hindered imines. nih.gov |

Mechanochemical Synthesis Strategies

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. digitellinc.com These solvent-free or low-solvent methods can reduce reaction times, increase yields, and minimize waste.

For ketone synthesis, mechanochemistry has been successfully applied to Suzuki-Miyaura cross-coupling reactions. acs.org A reported method describes the highly chemoselective synthesis of ketones from acyl chlorides and boronic acids in the solid state, avoiding potentially harmful solvents and achieving excellent selectivity for the desired C(acyl)-Cl bond cleavage. acs.org This approach is a prime candidate for the synthesis of 1-(2,5-dimethoxyphenyl)butan-1-one, which could be formed by milling 2,5-dimethoxy-phenylboronic acid with butanoyl chloride in the presence of a suitable palladium catalyst and base.

Mechanochemical techniques have also been employed for other crucial C-C bond-forming reactions used in ketone synthesis, such as Michael additions and Aldol reactions, often with improved efficiency and environmental profiles compared to their solution-based counterparts. beilstein-journals.org For instance, the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones can be achieved in a high-speed vibration mill with a mild base like potassium carbonate, yielding products in 10-60 minutes. beilstein-journals.org The use of ball milling has also been demonstrated for the synthesis of sulfur-functionalized ketones from thiols and α,β-unsaturated ketones, using potassium carbonate as a catalyst under solvent-free conditions. nih.gov

The table below outlines the primary features and benefits of mechanochemical synthesis strategies.

| Feature | Description | Advantages |

| Energy Input | Mechanical force (milling, grinding) induces chemical reactions. digitellinc.com | Reduced reliance on thermal energy, can access different reaction pathways. |

| Solvent Use | Reactions are often conducted in the solid state or with minimal solvent (liquid-assisted grinding). acs.orgacs.org | Environmentally friendly ("green chemistry"), reduced waste, simplified workup. |

| Reaction Time | Often significantly shorter than solution-phase reactions. acs.org | Increased throughput and efficiency. |

| Applicability | Used for various reactions including cross-couplings, condensations, and additions. acs.orgbeilstein-journals.org | Versatile platform for synthesizing a wide range of organic molecules, including ketones. acs.org |

Purification and Isolation Techniques in Organic Synthesis

Following the synthesis of 1-(2,5-dimethoxyphenyl)butan-1-one, its separation and purification from the reaction mixture are critical steps to obtain the compound in high purity. A variety of standard and specialized techniques are available for the isolation of aromatic ketones.

Distillation is a common method for purifying liquid products, particularly when the desired ketone has a significantly different boiling point from impurities and starting materials. google.com In cases where impurities like related alcohols or acids are present, which can be difficult to separate, the mixture can be subjected to distillation in the presence of a catalytic amount of a mineral acid to facilitate esterification of the alcohol impurity, thereby making the separation more straightforward. google.com The purified ketone is then collected as the overhead product. google.com

Recrystallization is a powerful technique for purifying solid ketones. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain dissolved in the mother liquor. The choice of solvent is crucial for effective purification. google.com

Column Chromatography is a versatile method that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried by a mobile phase (solvent). chemicalbook.com This technique is highly effective for separating ketones from byproducts with different polarities.

Extraction techniques can also be employed. A specific method for separating reactive ketones and aldehydes involves bisulfite extraction . nih.govyoutube.com The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The ketone forms a charged bisulfite adduct, which becomes water-soluble and can be separated from non-reactive organic impurities in an aqueous layer. nih.gov The ketone can then be regenerated from the adduct by treatment with a base. youtube.com

The following table compares the purification techniques applicable to aromatic ketones.

| Technique | Principle of Separation | Best Suited For | Key Considerations |

| Distillation | Difference in boiling points. google.com | Thermally stable liquid ketones with volatile impurities. | Requires significant boiling point differences for effective separation. google.com |

| Recrystallization | Difference in solubility in a specific solvent at different temperatures. google.com | Solid ketones. | Solvent selection is critical; can lead to loss of product in the mother liquor. |

| Column Chromatography | Differential adsorption onto a stationary phase based on polarity. chemicalbook.com | Purifying complex mixtures with components of varying polarities. | Can be time-consuming and requires significant solvent volumes. |

| Bisulfite Extraction | Reversible chemical reaction to form a water-soluble adduct. nih.gov | Separating reactive ketones from non-reactive impurities. | Not all ketones are reactive enough; requires a regeneration step. nih.govyoutube.com |

Mechanistic Investigations of Chemical Transformations Involving 1 2,5 Dimethoxyphenyl Butan 1 One and Its Analogs

Reaction Mechanism Elucidation in Synthetic Routes

The primary synthetic route to 1-(2,5-dimethoxyphenyl)butan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with butanoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic attack, facilitating the reaction. umkc.educcsf.edu

The mechanism proceeds through several key steps. ucalgary.ca Initially, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with butanoyl chloride to form a highly electrophilic species known as an acylium ion. chemguide.co.ukyoutube.com This ion then acts as the electrophile. The π electrons of the activated 1,4-dimethoxybenzene ring attack the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. ucalgary.cachemistrysteps.com Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the final product, 1-(2,5-dimethoxyphenyl)butan-1-one, and regenerating the catalyst. masterorganicchemistry.com

The Friedel-Crafts acylation is characterized by distinct intermediates and transition states that govern the reaction's progress and outcome.

Acylium Ion : The key reactive intermediate is the acylium ion (R-C≡O⁺). chemistrysteps.com It is generated from the reaction between the acyl halide (butanoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). numberanalytics.comnumberanalytics.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the acylium ion. ucalgary.casigmaaldrich.com This intermediate is resonance-stabilized, which is a crucial feature that prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations. ucalgary.cachemistrysteps.com This stability ensures that the straight-chain butyl group is added to the ring without isomerization.

Sigma Complex (Arenium Ion) : The transition state, or more accurately, the high-energy intermediate, is the sigma complex (or arenium ion). chemistrysteps.comnumberanalytics.com This species is formed when the nucleophilic aromatic ring attacks the electrophilic acylium ion. ucalgary.ca In this intermediate, the carbon atom of the ring bonded to the acyl group is sp³-hybridized, and the positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. The formation of this complex temporarily disrupts the aromaticity of the ring, making this step the rate-determining step of the reaction. ccsf.edu The subsequent rapid loss of a proton restores the stable aromatic system. masterorganicchemistry.com

The choice of catalyst and solvent plays a pivotal role in directing the course of the Friedel-Crafts acylation, influencing reaction rates, yields, and selectivity.

Catalytic Effects : Lewis acids are essential catalysts that enhance the electrophilicity of the acylating agent. numberanalytics.com Aluminum chloride (AlCl₃) is a common and powerful catalyst for this transformation. ucalgary.ca However, other Lewis acids like ferric chloride (FeCl₃) or solid acid catalysts can also be employed. numberanalytics.com Studies on the acylation of 1,4-dimethoxybenzene have explored various solid acid catalysts, including cation exchange resins like Amberlyst-15, which have shown high activity. researchgate.net The strength of the Lewis acid can impact the reaction rate; stronger acids generally lead to faster reactions. numberanalytics.com In some cases, the catalyst can complex with the ketone product, which deactivates the ring and prevents further acylation (polyacylation). youtube.comchemistrysteps.com This is a significant advantage of acylation over alkylation.

Solvent Effects : Solvents can significantly influence the reaction pathway. Friedel-Crafts acylations are often carried out in non-polar, aprotic solvents like dichloromethane, 1,2-dichloroethane (B1671644), or carbon disulfide. vaia.comstackexchange.com These solvents are chosen for their ability to dissolve the reactants and their relative inertness under the strong Lewis acidic conditions. vaia.com Research on the acylation of 1,4-dimethoxybenzene has shown that using 1,2-dichloroethane as a solvent can boost catalytic activity. researchgate.net The polarity of the solvent can affect the stability of the charged intermediates and transition states. vaia.com In some cases, the choice of solvent can even alter the regioselectivity of the reaction, determining where the acyl group attaches to the aromatic ring, although with the highly activated and symmetrically substituted 1,4-dimethoxybenzene, acylation occurs at the position ortho to one methoxy group and para to the other. stackexchange.com

Degradation Pathways and Product Formation Analyses

Understanding the degradation of 1-(2,5-dimethoxyphenyl)butan-1-one is important for assessing its stability and identifying potential transformation products under various conditions.

While specific thermal degradation studies on 1-(2,5-dimethoxyphenyl)butan-1-one are not extensively documented, valuable insights can be drawn from research on its close structural analogs. The thermal stability of butyrophenones and related compounds can be investigated using techniques like thermogravimetric analysis (TGA), which reveals the temperatures at which decomposition occurs. nih.govmdpi.com

Studies on the pyrolysis of new psychoactive substances provide a model for the potential thermal breakdown of 1-(2,5-dimethoxyphenyl)butan-1-one. For instance, the pyrolysis of 2-amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone (bk-2C-I), an analog, was investigated. Among the detected pyrolysis products was 1-(2,5-dimethoxyphenyl)ethanone . The formation of this product suggests that a key degradation pathway involves the cleavage of the side chain.

Based on these findings, it is plausible that the thermal degradation of 1-(2,5-dimethoxyphenyl)butan-1-one could proceed via cleavage of the butanoyl side chain. This could potentially lead to the formation of various smaller molecules. The primary pyrolysis products would likely result from the cleavage of the C-C bonds within the butanoyl group.

A possible degradation pathway is the cleavage of the bond between the carbonyl carbon and the propyl group, which could lead to the formation of 1-(2,5-dimethoxyphenyl)ethanone through subsequent reactions, similar to what is observed in its analog. Other potential products could arise from further fragmentation of the butyl chain and the dimethoxyphenyl ring itself at higher temperatures.

Table 1: Potential Pyrolysis Products of 1-(2,5-Dimethoxyphenyl)butan-1-one based on Analog Studies

| Product Name | Chemical Formula | Basis for Postulation |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | Identified as a pyrolysis product of the analog bk-2C-I. |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | Potential product from cleavage of the entire butanoyl side chain. |

| Propene | C₃H₆ | Potential fragmentation product from the butanoyl side chain. |

This table is based on extrapolation from related compounds and general principles of thermal decomposition.

The synthesis of 1-(2,5-dimethoxyphenyl)butan-1-one via Friedel-Crafts acylation can lead to the formation of several by-products and impurities. The nature and quantity of these depend on the reaction conditions.

Polysubstitution Products : Although the acyl group is deactivating and generally prevents further substitution, the high reactivity of the 1,4-dimethoxybenzene starting material could potentially lead to diacylation under harsh conditions. chemistrysteps.comlibretexts.org This would result in the formation of a di-butanoylated dimethoxybenzene isomer.

Positional Isomers : While the electronic directing effects of the two methoxy groups strongly favor acylation at the 2-position, trace amounts of other isomers might form, although this is generally not a significant issue with this specific substrate.

By-products from the Catalyst : The use of Lewis acids like AlCl₃ requires anhydrous conditions. In the presence of moisture, the catalyst can be partially hydrolyzed, reducing its activity and potentially leading to incomplete reaction. The work-up procedure, which typically involves quenching with water, hydrolyzes the aluminum chloride catalyst complexed to the product ketone. youtube.com Incomplete removal of these aluminum salts can lead to impurities.

Impurities from Starting Materials : The purity of the starting materials, 1,4-dimethoxybenzene and butanoyl chloride, is critical. Impurities in the butanoyl chloride, such as butanoic acid or other acyl chlorides, could lead to the formation of corresponding ketone by-products.

A laboratory procedure for a related Friedel-Crafts alkylation on 1,4-dimethoxybenzene notes that poly-substitution is a common issue, with the product often being more reactive than the starting material. ccsf.edu While acylation mitigates this, careful control of stoichiometry and reaction time is still necessary to minimize by-products. The purification process, often involving recrystallization, is essential to remove these impurities. mnstate.edu

Structure Activity Relationship Sar Studies and Derivative Chemistry of 1 2,5 Dimethoxyphenyl Butan 1 One Analogs

Systematic Exploration of Structural Modifications on the Butan-1-one Scaffold

Alterations to the butan-1-one side chain, including its length, the presence of alkyl substituents, and the incorporation of cyclic structures, can significantly impact the pharmacological profile of the resulting compounds.

While direct and extensive SAR studies on the butan-1-one chain of 1-(2,5-dimethoxyphenyl)butan-1-one are not widely published, valuable insights can be extrapolated from research on analogous synthetic cathinones and other phenones. These studies suggest that the length and substitution of the alkyl chain are critical determinants of activity.

Chain Length: The length of the alkyl chain extending from the carbonyl group plays a crucial role in modulating the interaction with biological targets. In related series of compounds, such as synthetic cathinones, increasing the length of the aliphatic side chain from a methyl to a propyl group has been shown to increase the potency of dopamine transporter (DAT) inhibition acs.org. For instance, studies on α-pyrrolidinophenones have demonstrated that extending the alkyl chain can enhance inhibitory potency at both the norepinephrine transporter (NET) and DAT acs.org. It is therefore plausible that extending the butyl chain of 1-(2,5-dimethoxyphenyl)butan-1-one to a pentyl or hexyl chain could alter its activity, potentially increasing its potency at monoamine transporters. Conversely, shortening the chain to a propyl (propan-1-one) or ethyl (ethan-1-one) moiety would also be expected to significantly modify its pharmacological effects.

Alkyl Substituents: The introduction of alkyl groups at various positions on the butan-1-one chain can also profoundly influence activity. Alpha-alkylation (substitution on the carbon adjacent to the carbonyl group) is a common modification in related phenethylamine (B48288) and cathinone derivatives. For example, the presence of an α-methyl group is a defining feature of many psychoactive compounds. In a series of phenethylamine derivatives, the introduction of methyl or ethyl groups at the alpha position was found to generate potent and highly selective MAO-A inhibitors acs.org. While direct data for 1-(2,5-dimethoxyphenyl)butan-1-one is scarce, it is reasonable to infer that α-alkylation could introduce stereochemical considerations and alter metabolic stability and receptor interaction.

Table 1: Inferred Impact of Butan-1-one Scaffold Modifications on Activity (Based on Analogous Compounds)

| Modification | Predicted Effect on Activity | Rationale from Analogous Compounds |

|---|---|---|

| Chain Extension (e.g., pentan-1-one, hexan-1-one) | Potential increase in potency at monoamine transporters. | In synthetic cathinones, longer alkyl chains enhance DAT and NET inhibition potency acs.org. |

| Chain Shortening (e.g., propan-1-one, ethan-1-one) | Significant alteration of pharmacological profile. | Chain length is a critical determinant of activity in many psychoactive compounds. |

| α-Methylation | Potential for increased potency and altered selectivity. | α-methylation in phenethylamines can lead to potent MAO-A inhibition acs.org. |

| α-Ethylation | Potential for increased potency and altered selectivity. | α-ethylation in phenethylamines can also result in potent MAO-A inhibitors acs.org. |

Incorporating the nitrogen atom of the side chain into a heterocyclic ring system is a common strategy in medicinal chemistry to constrain the molecule's conformation and explore new interactions with biological targets. In analogs of 1-(2,5-dimethoxyphenyl)butan-1-one, this often involves replacing the butan-1-one side chain with a nitrogen-containing ring.

Recent research has explored the discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists. This work highlights how constraining the ethylamino side chain of related 2,5-dimethoxyphenethylamines within a piperidine ring can lead to potent and selective compounds. These studies underscore the importance of the spatial orientation of the side chain for bioactivity.

Another approach involves the synthesis of morpholine analogues. In a study of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives, their conversion into corresponding 2-arylmorpholine cyclic analogues resulted in a shift in pharmacological activity. The open-chain compounds exhibited both alpha-stimulating and alpha-blocking activity, whereas the morpholine analogues displayed only alpha-blocking activity. This suggests that the conformational restriction imposed by the heterocyclic ring can significantly alter the functional effects of these compounds.

Impact of Aromatic Ring Substitution Patterns

The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of 1-(2,5-dimethoxyphenyl)butan-1-one analogs. The position of the methoxy (B1213986) groups, as well as the addition of other functional groups, can dramatically alter the compound's properties.

The arrangement of methoxy groups on the phenyl ring has a profound impact on biological activity. The 2,5-dimethoxy substitution pattern is a hallmark of a number of psychoactive phenethylamines. Shifting these groups to other positions, such as the 3,4-positions, can lead to significant changes in pharmacology.

The addition of hydroxyl groups or other functional groups to the phenyl ring can further modulate the activity of 1-(2,5-dimethoxyphenyl)butan-1-one analogs. Hydroxylation, in particular, can introduce the potential for hydrogen bonding and alter the metabolic profile of a compound.

For example, the synthesis of 1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)propenone, a chalcone derivative, highlights the interest in hydroxylated phenyl rings for anti-inflammatory activity. While structurally different from butan-1-ones, this demonstrates the exploration of hydroxylated dimethoxyphenyl analogs in medicinal chemistry.

The electronic properties of substituents on the aromatic ring are known to influence the activity of many classes of compounds. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring, thereby affecting its interaction with biological targets.

In studies of related 4-substituted 2,5-dimethoxyphenylisopropylamine analogues, it was found that increasing the lipophilicity and the electron-withdrawing character of the 4-position substituent was associated with higher affinity for the 5-HT2 receptor. This suggests that for analogs of 1-(2,5-dimethoxyphenyl)butan-1-one, the introduction of electron-withdrawing groups at the 4-position of the phenyl ring could potentially enhance their activity at certain receptors.

Conversely, the presence of electron-donating methoxy groups is a key feature of the parent compound. Studies on other classes of molecules have shown that electron-donating groups can enhance activity at different targets. For example, in a series of naphthalene-based photoinitiators, the presence of an electron-donating methoxy group led to a lower oxidation potential.

Table 2: Influence of Aromatic Ring Substituents on the Activity of Analogous Phenylalkylamines

| Substituent Type at 4-Position | Example Group | Observed Effect on 5-HT2 Receptor Affinity | Reference Compound Class |

|---|---|---|---|

| Electron-Withdrawing | -NO2, -CN | Increased affinity | 4-Substituted 2,5-dimethoxyphenylisopropylamines |

| Halogens | -Br, -Cl, -I | Increased affinity (also related to lipophilicity) | 4-Substituted 2,5-dimethoxyphenylisopropylamines |

| Electron-Donating | -CH3, -OCH3 | Varied effects, often lower affinity than EWGs | 4-Substituted 2,5-dimethoxyphenylisopropylamines |

Correlation of Molecular Features with In Vitro Biological Activities

The biological activity of analogs related to 1-(2,5-dimethoxyphenyl)butan-1-one is significantly influenced by the nature and position of substituents on the aromatic ring and the side chain. Research on related 2,5-dimethoxyphenyl compounds, such as phenethylamines and chalcones, provides valuable insights into these relationships.

One of the key molecular features influencing the activity of 2,5-dimethoxyphenyl analogs is the substitution at the 4-position of the phenyl ring. Studies on a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs have demonstrated a correlation between the lipophilicity of the substituent at the 4-position and their affinity for serotonin 5-HT2A receptors. nih.gov Generally, increasing the lipophilicity of this substituent leads to a higher affinity. nih.gov

In the context of anticancer activity, a series of 2',5'-dimethoxychalcone derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. nih.gov The presence of a 4-carbamoyl moiety on the B-ring of the chalcone structure was found to confer potent inhibitory effects on the growth of NTUB1 (human bladder cancer) and PC3 (human prostate cancer) cells. nih.gov This highlights the importance of specific functional groups at particular positions for enhancing cytotoxic activity.

Furthermore, investigations into 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists have revealed that the substituent at the 4-position of the phenyl ring is a critical determinant of their activity. semanticscholar.org These studies emphasize that even subtle changes to this position can markedly alter agonist potency. semanticscholar.org

The table below summarizes the structure-activity relationships for a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, illustrating the impact of the 4-position substituent on receptor affinity.

| Compound | 4-Position Substituent | h5-HT2A Receptor Affinity (Ki, nM) |

| 2,5-DMA | H | 630 |

| DOB | Br | 3.9 |

| DOI | I | 1.8 |

| DON | NO2 | 24 |

Data sourced from studies on 1-(2,5-dimethoxyphenyl)isopropylamine analogs.

Design Principles for Novel Analogs and Derivatives

The design of novel analogs of 1-(2,5-dimethoxyphenyl)butan-1-one is guided by the SAR findings to optimize desired biological activities. Key principles involve the strategic modification of the chemical scaffold to enhance potency, selectivity, and therapeutic potential.

A primary design strategy involves the exploration of various substituents at the 4-position of the 2,5-dimethoxyphenyl ring. Based on the correlation between lipophilicity and 5-HT2A receptor affinity, novel analogs can be designed with substituents that modulate this property to fine-tune receptor binding. nih.gov The introduction of different functional groups, such as halogens or nitro groups, has been shown to significantly impact activity. nih.gov

For the development of anticancer agents, the chalcone scaffold provides a versatile template. The synthesis of novel 2',5'-dimethoxychalcone derivatives with diverse substitutions on the B-ring is a promising approach. Specifically, the incorporation of carbamoyl moieties has been identified as a key feature for potent cytotoxicity. nih.gov Further exploration of different amides and esters at this position could lead to the discovery of more effective anticancer compounds.

Another important design consideration is the stereochemistry of the molecule. For chiral compounds like 2,5-dimethoxyphenylpiperidines, it has been observed that the biological activity, such as 5-HT2A receptor agonism, often resides primarily in one enantiomer. semanticscholar.org This underscores the importance of synthesizing and testing enantiomerically pure compounds to identify the more active stereoisomer.

The table below outlines design principles for novel analogs based on the desired biological activity.

| Desired Biological Activity | Design Principle | Rationale |

| Enhanced 5-HT2A Receptor Affinity | Introduction of lipophilic substituents at the 4-position of the phenyl ring. | Increased lipophilicity correlates with higher receptor affinity in related analogs. nih.gov |

| Potent Anticancer Cytotoxicity | Incorporation of a 4-carbamoyl moiety on the B-ring of a chalcone analog. | This feature has been shown to confer significant inhibitory effects on cancer cell growth. nih.gov |

| Improved Receptor Selectivity | Synthesis and evaluation of individual enantiomers for chiral analogs. | Biological activity is often stereospecific, with one enantiomer being significantly more potent. semanticscholar.org |

Computational and Theoretical Insights into 1-(2,5-Dimethoxyphenyl)butan-1-one

An in-depth computational analysis of 1-(2,5-dimethoxyphenyl)butan-1-one provides critical insights into its structural, electronic, and reactive properties. Through the application of quantum chemical calculations, a comprehensive theoretical characterization of the molecule can be achieved, elucidating aspects from its most stable three-dimensional shape to the intricate distribution of its electron density. This theoretical exploration is fundamental in predicting the molecule's behavior in chemical reactions and understanding its intrinsic characteristics.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map of 1-(2,5-Dimethoxyphenyl)butan-1-one can be assembled.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The spectrum of 1-(2,5-Dimethoxyphenyl)butan-1-one is expected to show distinct signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the aliphatic butanoyl chain.

The aromatic region typically displays three protons on the substituted benzene (B151609) ring. Based on data from the closely related compound, 1-(2,5-dimethoxyphenyl)ethanone, the proton at the C-6 position is expected to appear as a doublet, while the protons at C-3 and C-4 would present as a doublet and a doublet of doublets, respectively. rsc.org The two methoxy groups (-OCH₃) at positions C-2 and C-5 are expected to appear as sharp singlets, though with slightly different chemical shifts due to their distinct electronic environments. rsc.org

The butanoyl side chain produces a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a multiplet (typically a sextet) for the adjacent methylene (B1212753) group (CH₂), and another triplet for the methylene group directly attached to the carbonyl function.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-(2,5-Dimethoxyphenyl)butan-1-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Butanoyl-CH₃ | ~0.9 - 1.0 | Triplet (t) |

| Butanoyl-CH₂ | ~1.6 - 1.8 | Sextet (sxt) |

| Butanoyl-CH₂-C=O | ~2.8 - 3.0 | Triplet (t) |

| Ar-OCH₃ (C5) | ~3.79 | Singlet (s) |

| Ar-OCH₃ (C2) | ~3.87 | Singlet (s) |

| Ar-H (C4) | ~6.91 | Doublet (d) |

| Ar-H (C3) | ~7.04 | Doublet of Doublets (dd) |

| Ar-H (C6) | ~7.29 | Doublet (d) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. rsc.org

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in 1-(2,5-Dimethoxyphenyl)butan-1-one gives a distinct signal.

The spectrum is expected to show a signal for the carbonyl carbon (C=O) at a significantly downfield position (typically 160-220 ppm). libretexts.org The six carbons of the aromatic ring will appear in the aromatic region (~110-160 ppm), with the two carbons bearing methoxy groups (C-2 and C-5) being the most downfield in this region. The carbon attached to the acyl group (C-1) will also be in this range. The signals for the two methoxy carbons will appear around 55-60 ppm. rsc.org The three carbons of the butanoyl chain will be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1-(2,5-Dimethoxyphenyl)butan-1-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butanoyl-CH₃ | ~14 |

| Butanoyl-CH₂ | ~18 |

| Butanoyl-CH₂-C=O | ~45 |

| Ar-OCH₃ (C2 & C5) | ~56 |

| Ar-C4 | ~113 |

| Ar-C6 | ~114 |

| Ar-C3 | ~121 |

| Ar-C1 | ~128 |

| Ar-C2 | ~153.3 |

| Ar-C5 | ~153.5 |

| C=O | ~200 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. rsc.orglibretexts.org

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 1-(2,5-Dimethoxyphenyl)butan-1-one, COSY would show clear correlations between the adjacent protons of the butanoyl chain (CH₃-CH₂-CH₂-C=O), confirming the integrity of the aliphatic moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include:

Correlation from the protons of the methylene group adjacent to the carbonyl (Butanoyl-CH₂-C=O) to the carbonyl carbon (C=O) and the aromatic C-1 carbon.

Correlation from the aromatic proton at C-6 to the carbonyl carbon (C=O).

Correlations from the methoxy protons to their respective aromatic carbons (C-2 and C-5). researchgate.net

These 2D NMR techniques, used in combination, provide irrefutable evidence for the structural assignment of 1-(2,5-Dimethoxyphenyl)butan-1-one.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and, through fragmentation analysis, offers valuable clues about the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is ideal for analyzing complex mixtures, allowing for the isolation of 1-(2,5-Dimethoxyphenyl)butan-1-one from reaction byproducts or impurities before it enters the mass spectrometer.

Upon ionization in the mass spectrometer (typically by electron impact, EI), the molecule undergoes fragmentation. The fragmentation pattern of butyrophenones is well-understood and generally proceeds via two primary pathways. nih.gov

α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the alkyl chain, resulting in the loss of a propyl radical (•C₃H₇). This produces a stable, resonance-stabilized 2,5-dimethoxybenzoyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen. It involves the intramolecular transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This results in the elimination of a neutral propene molecule (C₃H₆).

Other significant fragments may arise from the loss of methoxy groups (•OCH₃) or a methyl radical (•CH₃) from the methoxy groups. Analysis of these fragments helps to confirm the presence and position of the substituents on the aromatic ring. researchgate.net

Table 3: Predicted Key Mass Fragments for 1-(2,5-Dimethoxyphenyl)butan-1-one in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 165 | [C₉H₉O₃]⁺ | α-Cleavage: [M - C₃H₇]⁺ |

| 166 | [C₉H₁₀O₃]⁺• | McLafferty Rearrangement: [M - C₃H₆]⁺• |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of a methoxy radical: [M - •OCH₃]⁺ |

| 151 | [C₈H₇O₃]⁺ | Benzylic cleavage with loss of C₄H₇O |

| 137 | [C₈H₉O₂]⁺ | Loss of CO from the m/z 165 fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. nih.gov

For 1-(2,5-Dimethoxyphenyl)butan-1-one, the molecular formula is C₁₂H₁₆O₃. The theoretical exact mass (monoisotopic mass) for this formula is 208.10994 Da. nih.gov An HRMS measurement yielding a mass value very close to this theoretical value (e.g., within 5 ppm error) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This is a critical step in the definitive identification of the compound.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 1-(2,5-Dimethoxyphenyl)butan-1-one, enabling its separation from reactants, byproducts, and impurities. These methods are crucial for verifying the compound's purity, quantifying its concentration, and monitoring the progress of its synthesis. The separation principle relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a premier analytical method for assessing the purity and determining the concentration of 1-(2,5-Dimethoxyphenyl)butan-1-one. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, given the compound's moderate polarity. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a more polar aqueous-organic mixture. youtube.com

A typical setup for analyzing aromatic ketones involves a C18 (octadecylsilyl) column as the stationary phase. auroraprosci.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. auroraprosci.comsielc.com An acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comnih.gov The components of the sample separate based on their hydrophobicity; less polar compounds are retained longer on the column. Because 1-(2,5-Dimethoxyphenyl)butan-1-one contains a nonpolar aromatic ring and a butyl chain, it interacts strongly with the C18 stationary phase. Its two polar methoxy groups and the ketone functional group provide sufficient polarity for elution with an appropriate solvent mixture.

Quantification is achieved by integrating the area of the chromatographic peak, which is proportional to the concentration of the compound. A UV detector is commonly used, as the aromatic ring in 1-(2,5-Dimethoxyphenyl)butan-1-one exhibits strong absorbance in the ultraviolet region, typically around 254 nm or 280 nm. nih.gov By comparing the peak area to a calibration curve generated from standards of known concentration, the precise quantity of the compound in a sample can be determined. All final compounds are typically assayed for purity by HPLC, with a purity of >95% being a common standard. nih.gov

Table 1: Illustrative HPLC Method for Aromatic Ketone Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent separation for moderately polar to nonpolar compounds like aromatic ketones. auroraprosci.com |

| Mobile Phase | Acetonitrile : Water with 0.1% TFA (Gradient) | Acetonitrile is a common organic modifier; TFA is used to sharpen peaks. A gradient elution allows for the separation of compounds with a wider range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.gov |

| Detection | UV at 254 nm | The benzene ring conjugated with the ketone provides strong UV absorbance for sensitive detection. nih.gov |

| Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. auroraprosci.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the Friedel-Crafts acylation used to synthesize 1-(2,5-Dimethoxyphenyl)butan-1-one, and for assessing the purity of the resulting product. wisc.edubeilstein-journals.org The technique operates on the principle of separation by polarity. wvu.edusenecalearning.com

A TLC analysis uses a stationary phase, typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on a plate of glass or aluminum. wisc.edu A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system, the mobile phase. The mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, travels up the plate via capillary action. udel.edu

As the solvent moves, it carries the components of the spotted mixture with it at different rates. wisc.edu Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. More polar compounds interact more strongly with the stationary phase and move shorter distances, leading to lower Rf values.

For the synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-one from 1,4-dimethoxybenzene (B90301) and butyryl chloride, TLC can be used to track the consumption of the starting material and the formation of the product. The starting material, 1,4-dimethoxybenzene, is less polar than the product, 1-(2,5-Dimethoxyphenyl)butan-1-one, due to the addition of the polar ketone group. Therefore, the product will have a lower Rf value than the starting material. By spotting the reaction mixture alongside the starting material standard at different time intervals, one can visually assess the reaction's progression until the starting material spot disappears and a single product spot is dominant.

Table 2: TLC System for Monitoring Synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-one

| Component | Function | Typical Material/Solvent | Expected Rf Value |

|---|---|---|---|

| Stationary Phase | Polar Adsorbent | Silica Gel 60 F254 | N/A |

| Mobile Phase | Eluent | 15% Ethyl Acetate in Hexane (v/v) | N/A |

| Starting Material | 1,4-Dimethoxybenzene (Less Polar) | N/A | Higher |

| Product | 1-(2,5-Dimethoxyphenyl)butan-1-one (More Polar) | N/A | Lower |

| Visualization | Detection Method | UV light (254 nm) or Iodine vapor | Spots become visible |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides a unique spectral fingerprint of the molecule's functional groups. utdallas.edu

The IR spectrum of 1-(2,5-Dimethoxyphenyl)butan-1-one is characterized by several key absorption bands that confirm its structure. As an aromatic ketone, the most prominent peak is due to the carbonyl (C=O) group. spectroscopyonline.com Because the ketone is conjugated with the aromatic ring, its C=O stretching vibration is observed at a lower frequency (around 1685-1690 cm⁻¹) compared to a saturated ketone (1715 cm⁻¹). pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Frequencies for 1-(2,5-Dimethoxyphenyl)butan-1-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | ~3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | ~2960-2850 | Medium |

| Aryl Ketone C=O | Stretch (Conjugated) | ~1690-1685 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |

| Asymmetric C-O-C | Stretch (Aryl Ether) | ~1250 | Strong |

| Symmetric C-O-C | Stretch (Aryl Ether) | ~1040 | Medium |

Investigations into Non Clinical and in Vitro Biological Activities

Antimicrobial and Antifungal Activity Assessments (In Vitro)

No studies were found that evaluated the potential of 1-(2,5-Dimethoxyphenyl)butan-1-one to inhibit the growth of or kill bacteria and fungi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

Consequently, no data on the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against any microbial strains are available.

Mechanisms of Antimicrobial Action at the Cellular Level

Without any foundational antimicrobial activity data, there is no research into the potential mechanisms by which 1-(2,5-Dimethoxyphenyl)butan-1-one might exert such effects, for instance, through cell wall or membrane damage.

Antioxidant Activity Evaluation (In Vitro)

The scientific literature does not appear to contain any assessments of the antioxidant capacity of 1-(2,5-Dimethoxyphenyl)butan-1-one.

Radical Scavenging Assays

There are no available reports on the ability of this compound to scavenge free radicals, a key measure of antioxidant potential.

Inhibition of Oxidative Processes

Similarly, no information exists regarding its capacity to inhibit oxidative processes in in vitro models.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The search yielded no studies investigating the interaction of 1-(2,5-Dimethoxyphenyl)butan-1-one with specific enzymes or biological receptors. Therefore, its potential as an enzyme inhibitor or a receptor modulator remains uncharacterized.

Agonist and Antagonist Activity at Specific Receptors (e.g., Serotonin (B10506) 5-HT2 Receptors)

Research into the direct interaction of 1-(2,5-Dimethoxyphenyl)butan-1-one with serotonin 5-HT2 receptors is not extensively documented in publicly available literature. However, studies on structurally related analogues, specifically 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamines (2,5-DMAs), provide insights into the potential activity of this chemical class.

Certain 4-substituted 2,5-DMAs are recognized as serotonergic psychedelic agents that act as agonists at human 5-HT2A serotonin receptors. frontiersin.org The psychoactive properties of these compounds are linked to their agonist action at these receptors. frontiersin.org Furthermore, some of these analogues have been shown to be potent agonists at the 5-HT2B receptor. frontiersin.org For instance, 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a well-studied analogue, is a potent 5-HT2B receptor agonist. frontiersin.org

A study on a series of 2,5-dimethoxyphenylpiperidines led to the discovery of a novel class of selective 5-HT2A receptor agonists. nih.gov This highlights the potential of the 2,5-dimethoxyphenyl scaffold in designing selective ligands for serotonin receptor subtypes. While these findings relate to similar structures, direct experimental data on the agonist or antagonist activity of 1-(2,5-Dimethoxyphenyl)butan-1-one at 5-HT2 receptors is currently lacking.

Inhibition of Key Enzyme Targets (e.g., Dipeptidyl Peptidase-4)

There is no available scientific literature to suggest that 1-(2,5-Dimethoxyphenyl)butan-1-one has been investigated as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine peptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. epa.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes. epa.govnih.govnih.gov

The development of DPP-4 inhibitors has focused on various chemical scaffolds, including cyanopyrrolidines and triazole derivatives. mdpi.com While a wide range of compounds have been explored for DPP-4 inhibition, there is no evidence to date that includes 1-(2,5-Dimethoxyphenyl)butan-1-one in these investigations.

Cellular and Molecular Pathway Interactions (In Vitro)

Effects on Gene Transfer and Gene Expression

No studies have been identified that specifically examine the effects of 1-(2,5-Dimethoxyphenyl)butan-1-one on gene transfer or gene expression.

Research on a structurally related stilbene (B7821643) derivative, 2,4,3',5'-tetramethoxystilbene (TMS), has shown that it can act as a modulator of CYP1B1 gene expression. nih.gov TMS was found to suppress the TCDD-stimulated expression of CYP1B1 protein and mRNA in human cancer cells. nih.gov However, due to significant structural differences, these findings cannot be directly extrapolated to 1-(2,5-Dimethoxyphenyl)butan-1-one .

Modulation of Cellular Processes (e.g., Melanin (B1238610) Synthesis, Autophagy Flux)

Melanin Synthesis: There is no direct evidence of 1-(2,5-Dimethoxyphenyl)butan-1-one modulating melanin synthesis. However, studies on other butanone derivatives have shown effects on melanogenesis. For example, 4-(phenylsulfanyl)butan-2-one has been found to suppress melanin synthesis and melanosome maturation in vitro and in vivo. mdpi.comnih.gov This compound was shown to reduce the protein expression of melanin synthesis-related proteins, including microphthalmia-associated transcription factor (MITF) and tyrosinase. mdpi.com

Another compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin production. researchgate.net These findings suggest that the butanone and dimethoxyphenyl moieties can be found in compounds that modulate melanin synthesis, though the specific effects of 1-(2,5-Dimethoxyphenyl)butan-1-one remain uninvestigated.

Autophagy Flux: Currently, there is no available research on the effects of 1-(2,5-Dimethoxyphenyl)butan-1-one on autophagy flux. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation by small molecules is an active area of research. nih.gov

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

Direct studies on the in vitro cytotoxicity and antiproliferative effects of 1-(2,5-Dimethoxyphenyl)butan-1-one are not present in the available literature.

However, research on a structurally related dimethoxyaryl-sesquiterpene derivative has demonstrated cytotoxic activity against MCF-7 breast cancer cells. mdpi.com Another related compound, 1,4-diamino-2-butanone (DAB), a putrescine analogue, has been shown to be cytotoxic to RKO cells, inducing apoptosis and affecting the cell cycle. nih.gov The toxicity of DAB was associated with the induction of oxidative stress. nih.gov

Furthermore, a study on 4-(phenylsulfanyl)butan-2-one indicated that it did not have cytotoxic effects on THP-1 cells at the concentrations tested for its anti-inflammatory activity. mdpi.com These varied findings for structurally related butanones highlight the need for specific cytotoxic and antiproliferative testing of 1-(2,5-Dimethoxyphenyl)butan-1-one .

Mechanistic Studies on Cellular Interactions (e.g., CAR mode of action)

There is no information available in the scientific literature regarding mechanistic studies on the cellular interactions of 1-(2,5-Dimethoxyphenyl)butan-1-one , including any potential Chimeric Antigen Receptor (CAR) mode of action.

Biological Transformations (Non-Clinical Metabolism)

The non-clinical metabolism of 1-(2,5-Dimethoxyphenyl)butan-1-one is primarily understood through the study of analogous compounds, as direct research on its biotransformation is limited. The metabolic fate of this compound is likely governed by the enzymatic systems that process xenobiotics, particularly the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. researchgate.netresearchgate.net The structural features of 1-(2,5-Dimethoxyphenyl)butan-1-one, namely the dimethoxy-substituted phenyl ring and the butan-1-one side chain, are the primary sites for metabolic modification.

Based on the metabolism of structurally related compounds, the principal metabolic pathways for 1-(2,5-Dimethoxyphenyl)butan-1-one are predicted to be O-demethylation, hydroxylation of the alkyl side chain, and reduction of the ketone group. These transformations aim to increase the polarity of the molecule, facilitating its excretion from the body.

Predicted Phase I Metabolic Pathways:

O-Demethylation: The methoxy (B1213986) groups on the phenyl ring are susceptible to enzymatic removal by CYP enzymes, a common metabolic route for many dimethoxy-substituted compounds. nih.govnih.gov This process would result in the formation of monohydroxylated and subsequently dihydroxylated metabolites. For instance, studies on compounds with a 2,5-dimethoxyphenyl moiety, such as 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), have shown that O-demethylation and bis-O-demethylation are significant metabolic pathways. nih.gov Similarly, research on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) also identified demethylation as a key metabolic step. nih.gov

Hydroxylation: The butyl side chain can undergo hydroxylation at various positions, catalyzed by CYP enzymes. This is a common detoxification pathway for alkylated aromatic compounds. Research on analogous amphetamine derivatives, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), has demonstrated that hydroxylation of the alkyl side chain is a major metabolic pathway. researchgate.net

Ketone Reduction: The ketone group at the first position of the butane (B89635) chain can be reduced to a secondary alcohol by carbonyl-reducing enzymes. This biotransformation is a frequent metabolic route for xenobiotics containing a ketone functional group.

Predicted Phase II Metabolic Pathways:

The hydroxylated metabolites formed during Phase I metabolism can undergo further conjugation reactions in Phase II. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common Phase II pathway for hydroxylated metabolites of compounds similar to 1-(2,5-Dimethoxyphenyl)butan-1-one. nih.gov

Predicted Metabolites of 1-(2,5-Dimethoxyphenyl)butan-1-one

The following table outlines the predicted primary metabolites of 1-(2,5-Dimethoxyphenyl)butan-1-one based on the metabolic pathways of structurally analogous compounds.

| Metabolite Name | Metabolic Pathway | Enzymes Involved (Predicted) |

| 1-(2-Hydroxy-5-methoxyphenyl)butan-1-one | O-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| 1-(5-Hydroxy-2-methoxyphenyl)butan-1-one | O-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| 1-(2,5-Dihydroxyphenyl)butan-1-one | Bis-O-Demethylation | Cytochrome P450 |

| 1-(2,5-Dimethoxyphenyl)butan-1-ol | Ketone Reduction | Carbonyl Reductases |

| 1-(2,5-Dimethoxyphenyl)-2-hydroxybutan-1-one | Side-chain Hydroxylation | Cytochrome P450 |

| 1-(2,5-Dimethoxyphenyl)-3-hydroxybutan-1-one | Side-chain Hydroxylation | Cytochrome P450 |

| 1-(2,5-Dimethoxyphenyl)-4-hydroxybutan-1-one | Side-chain Hydroxylation | Cytochrome P450 |

Enzymology of Metabolism

The specific cytochrome P450 isozymes involved in the metabolism of 1-(2,5-Dimethoxyphenyl)butan-1-one have not been empirically determined. However, based on studies of similar compounds, it is plausible that enzymes such as CYP2D6, CYP3A4, CYP1A2, and CYP2C family members could play a significant role. researchgate.netnih.gov For example, CYP2D6 is known to be involved in the metabolism of many psychoactive substances with a phenethylamine (B48288) backbone, a structure related to the core of 1-(2,5-Dimethoxyphenyl)butan-1-one. researchgate.net The metabolism of 25B-NBF was found to be catalyzed by a range of CYPs including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dimethoxyphenyl)butan-1-one, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves Friedel-Crafts acylation of 2,5-dimethoxybenzene with butanoyl chloride. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are standard, but milder catalysts (e.g., zeolites) reduce side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while temperature control (0–25°C) minimizes demethylation .

- Workup strategies : Acidic quenching followed by silica gel chromatography yields >85% purity. A representative protocol is detailed in for analogous nitroethene intermediates.

Q. How can researchers validate the purity and structural integrity of synthesized 1-(2,5-Dimethoxyphenyl)butan-1-one?

- Analytical techniques :

- NMR : Confirm methoxy (δ 3.8–3.9 ppm) and ketone (δ 2.8–3.2 ppm) groups. Aromatic protons appear as a doublet (δ 6.5–7.0 ppm) .

- LC-MS : Monitor molecular ion [M+H]⁺ at m/z 222.1 and fragmentation patterns (e.g., loss of methoxy groups) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) for baseline separation of impurities .

Q. What factors influence the stability of 1-(2,5-Dimethoxyphenyl)butan-1-one in solution, and how can degradation be minimized?

-

Degradation pathways : Hydrolysis under acidic/basic conditions (e.g., demethylation to phenolic derivatives) and photolytic cleavage .

-

Stabilization strategies :

Condition Half-Life Degradation Products pH 7.4, 25°C >24 hr None detected pH 2.0, 40°C 2.5 hr Demethylated derivatives UV light (254 nm) 1.2 hr Ring-opened fragments Store in amber vials at –20°C under inert gas to extend shelf life .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-(2,5-Dimethoxyphenyl)butan-1-one derivatives?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (5-HT₂A/2C), leveraging structural similarities to methoxy-substituted phenylketones .

- QSAR analysis : Correlate substituent electronegativity (e.g., Cl, F at position 5) with logP values to optimize blood-brain barrier permeability .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays) .

- Dose-response validation : Replicate conflicting studies under controlled conditions (e.g., 1–100 µM range, triplicate measurements) .

- Metabolite profiling : Use hepatic microsomes to identify active/inactive metabolites contributing to variability .

Q. How can structure-activity relationship (SAR) studies guide the design of 1-(2,5-Dimethoxyphenyl)butan-1-one analogs with enhanced selectivity?

- Key modifications :

- Methoxy group replacement : Replace 2- or 5-methoxy with trifluoromethoxy to enhance metabolic stability .

- Ketone bioisosteres : Substitute the ketone with a sulfoxide or amide to modulate receptor binding kinetics .

- Side-chain elongation : Extend the butanone chain to pentanone for improved hydrophobic interactions .

Q. What methodologies enable in vivo tracking of 1-(2,5-Dimethoxyphenyl)butan-1-one pharmacokinetics?

- Radiolabeling : Synthesize ¹⁴C-labeled analogs for whole-body autoradiography in rodent models .

- Microdialysis : Monitor brain and plasma concentrations post-IV administration (1 mg/kg) using LC-MS/MS .

- Metabolomics : Apply UPLC-QTOF to identify phase I/II metabolites in urine and feces .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?

- Assay standardization :

- Enzyme source (recombinant vs. tissue-derived).

- Substrate concentration (Km vs. non-Km conditions).

- Control experiments : Include known inhibitors (e.g., ketanserin for 5-HT₂A) to validate assay conditions .

- Allosteric vs. orthosteric effects : Perform Schild analysis to distinguish binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.